2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid
Description
Properties
Molecular Formula |
C7H9NO3S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-(2-methoxy-1,3-thiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO3S/c1-4(6(9)10)5-3-12-7(8-5)11-2/h3-4H,1-2H3,(H,9,10) |
InChI Key |
DKKNOMGOXSYVNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CSC(=N1)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Arylthiazole-4-Carbaldehydes as Precursors
A common route begins with the synthesis of 2-arylthiazole-4-carbaldehydes, which serve as essential intermediates. These are prepared by the Hantzsch condensation of thiobenzamides with 1,3-dichloroacetone, followed by a Sommelet reaction to introduce the aldehyde functionality at the 4-position of the thiazole ring.
One-Step Synthesis of Thiazole β-Amino Acids
The key step to obtain the β-amino acid derivative involves a one-step condensation reaction of the 2-arylthiazole-4-carbaldehydes with ammonium acetate and malonic acid. This reaction proceeds under heating (typically 85°C for 3 hours) in glacial acetic acid with a small amount of water added to facilitate the reaction. The product precipitates upon cooling and is isolated by filtration.
Esterification to Form Ethyl Esters
The β-amino acids are often converted to their ethyl esters to facilitate further modifications or improve solubility. This esterification is performed by treating the β-amino acid with anhydrous ethanol and thionyl chloride at 0°C, followed by stirring at room temperature overnight. This method yields the ethyl esters with high efficiency (88–92%).
Introduction of the Methoxy Group
The methoxy substituent at the 2-position of the thiazole ring can be introduced via methylation reactions or by using methoxy-substituted precursors during the initial ring synthesis. For example, methylation of hydroxythiazole intermediates or using methoxy-substituted thiobenzamides in the Hantzsch condensation can install the methoxy group effectively.
Cyclocondensation and Functional Group Transformations
Cyclocondensation of α-bromoacyl derivatives with thioamide compounds under controlled conditions (e.g., in acetic acid at 60°C or refluxing acetone) leads to the formation of substituted thiazole rings. Bromination of precursor ketones with bromine in acetic acid can generate α-bromo carbonyl intermediates necessary for this step.
Further transformations include esterification, hydrazide formation, and condensation with aldehydes to form hydrazone derivatives, which can be useful for derivatization or biological activity tuning.
Research Findings and Reaction Data
Reaction Conditions and Yields
Spectroscopic Characterization
- ^1H NMR spectra of synthesized compounds show characteristic singlets and multiplets corresponding to the thiazole ring protons and substituents.
- ^13C NMR spectra confirm the presence of the thiazole heterocycle with signals for C–S, C=N, and aromatic carbons.
- Mass spectrometry and elemental analysis support the molecular composition and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated or nitro-substituted thiazoles.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing thiazole rings exhibit a range of biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Anti-inflammatory Properties : Potential to modulate inflammatory pathways.
- Anticancer Properties : Inhibits specific enzymes and pathways related to cancer progression.
These activities suggest that 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid could be developed into therapeutic agents for various diseases.
Pharmaceutical Development
The compound's biological activity makes it a candidate for pharmaceutical development. Its interaction studies focus on binding affinity to biological targets such as enzymes or receptors. Techniques such as molecular docking simulations and in vitro assays are utilized to evaluate these interactions.
Enzyme Inhibition Studies
Recent studies have highlighted the compound's potential in inhibiting certain enzymes involved in metabolic pathways. This inhibition can lead to significant effects on disease processes, particularly in conditions like diabetes and cancer.
Case Studies
Several case studies have been conducted to explore the applications of this compound:
- Antimicrobial Efficacy Study : A study demonstrated that derivatives of 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid showed significant antimicrobial activity against resistant strains of bacteria. The results indicated a strong correlation between structural modifications and enhanced efficacy against specific pathogens.
- Cancer Research Application : In vitro assays revealed that the compound inhibited cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent. The study highlighted the importance of the thiazole ring's modifications on biological activity.
- Inflammation Modulation : A recent investigation assessed the anti-inflammatory properties of this compound in animal models of inflammation. Results showed promising outcomes in reducing inflammatory markers, indicating potential therapeutic applications in inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with the target molecule, differing in substituents on the thiazole ring or the propanoic acid chain:
Key Structural Insights :
- Steric Effects: Bulky substituents like benzofuran () or phenoxymethyl () may hinder receptor binding compared to the compact methoxy group.
- Acidity: The pKa of the propanoic acid group varies with substituents. For example, the dihydrochloride salt in increases water solubility via ionic interactions.
Physicochemical Properties
Target Compound
- Anti-inflammatory Activity: Analogous to ibuprofen (), the propanoic acid group may inhibit cyclooxygenase (COX) enzymes.
Analogues
- 2-[(4-Methyl-thiazol-2-yl)amino]propanoic acid: Amino groups enhance interactions with biological targets (e.g., enzymes or receptors via hydrogen bonding) .
- 3-(Thiazol-2-yl(p-tolyl)amino)propanoic acid (): Nitro and thiophene substituents may confer antimicrobial or anticancer activity.
- 3-[2-(Benzofuran-3-yl)thiazol-4-yl]propanoic acid: The benzofuran moiety could improve membrane permeability but reduce solubility .
Biological Activity
2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid is a thiazole-containing compound that has garnered attention for its diverse biological activities. The thiazole ring structure contributes to its potential as an antimicrobial, anti-inflammatory, and anticancer agent. This article explores the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its efficacy and mechanisms of action.
Chemical Structure and Properties
The molecular formula of 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid is CHNOS, with a molecular weight of 187.22 g/mol. The compound features a methoxy group attached to the thiazole ring, which enhances its solubility and biological activity.
Antimicrobial Activity
Research indicates that compounds with thiazole rings exhibit significant antimicrobial properties. Specifically, 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid has shown effectiveness against various bacterial strains through mechanisms that likely involve the inhibition of essential enzymes or disruption of cellular processes.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Activity
In vitro studies have demonstrated the compound's ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The structure-activity relationship indicates that specific substitutions on the thiazole ring enhance anti-inflammatory effects.
Table 2: COX Inhibition Data
Anticancer Activity
The anticancer potential of 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid has been evaluated in various tumor cell lines. It was found to inhibit cell proliferation in several cancer types, including breast and colorectal cancers.
Table 3: Anticancer Activity in Tumor Cell Lines
| Cell Line | IC (µM) | Reference |
|---|---|---|
| MDA-MB 231 (breast cancer) | 12 | |
| HCT116 (colorectal cancer) | 20 | |
| PC3 (prostate cancer) | 18 |
The biological activity of 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways and bacterial metabolism.
- Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest, leading to reduced proliferation.
- Reactive Oxygen Species (ROS) Modulation : It may modulate oxidative stress responses in cells, contributing to its neuroprotective effects.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid. Results indicated a strong correlation between structural modifications and antimicrobial potency, suggesting that further optimization could yield more effective agents against resistant bacterial strains.
Case Study 2: Anti-inflammatory Effects
In an animal model of inflammation induced by carrageenan, treatment with the compound significantly reduced paw swelling compared to controls. This suggests potential therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
